molecular formula C11H10ClFN2O2 B8219959 2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride

2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B8219959
M. Wt: 256.66 g/mol
InChI Key: HUIPTMQSODTHIU-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride is a synthetic organic compound that features a fluorinated phenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the fluorophenyl group: This step involves the reaction of the imidazole derivative with 2-fluorobenzyl bromide under basic conditions to form the desired product.

    Acidification: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of the corresponding phenyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
  • 2-(2-bromophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
  • 2-(2-iodophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride

Uniqueness

2-(2-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-imidazol-1-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.ClH/c12-9-4-2-1-3-8(9)10(11(15)16)14-6-5-13-7-14;/h1-7,10H,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIPTMQSODTHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N2C=CN=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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